molecular formula C12H13ClN2O3 B5810825 4-chloro-N-cyclopentyl-2-nitrobenzamide

4-chloro-N-cyclopentyl-2-nitrobenzamide

Cat. No.: B5810825
M. Wt: 268.69 g/mol
InChI Key: MRGBJCJQRSGWRJ-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopentyl-2-nitrobenzamide is a synthetic small molecule with a molecular formula of C₁₂H₁₃ClN₂O₃ and a molecular weight of 268.70 g/mol . This benzamide derivative is characterized by a chlorine substituent at the 4-position and a nitro group at the 2-position of its benzene ring, which is linked to a cyclopentylamine group via an amide bond. The compound is provided with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . As a research chemical, its specific biological targets, mechanism of action, and direct applications are areas of active investigation. Benzamide derivatives bearing cyclopentyl and nitro substituents are of significant interest in medicinal chemistry as potential scaffolds for developing novel bioactive molecules . Related N-cyclopentyl benzamide compounds have been studied for various pharmacological activities, indicating the value of this structural class in basic research and drug discovery . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis, a building block for creating chemical libraries, or a candidate for high-throughput screening to uncover new biological activities. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-chloro-N-cyclopentyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-8-5-6-10(11(7-8)15(17)18)12(16)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGBJCJQRSGWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopentyl-2-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group onto the benzene ring is achieved through nitration. This involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to form 4-chloronitrobenzene.

    Amidation: The 4-chloronitrobenzene is then reacted with cyclopentylamine under suitable conditions to form this compound. This step usually requires a catalyst and may be carried out in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopentyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 4-amino-N-cyclopentyl-2-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:
4-Chloro-N-cyclopentyl-2-nitrobenzamide serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique structure allows for modifications that can lead to a variety of derivatives with different properties and functionalities.

Synthetic Routes:
The synthesis typically involves the reaction of 4-chloro-2-nitrobenzoic acid with cyclopentylamine, employing coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The general steps include:

  • Activation of 4-chloro-2-nitrobenzoic acid.
  • Addition of cyclopentylamine.
  • Purification through recrystallization or chromatography.

Biological Activities

Antimicrobial and Anti-inflammatory Properties:
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. These properties make it a candidate for further investigation in the development of new therapeutic agents.

Mechanism of Action:
The compound's nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, modulating biological pathways involved in inflammation and microbial growth. This interaction suggests a mechanism where the compound may inhibit specific enzymes or receptors, thereby influencing various biological effects.

Pharmaceutical Development

Lead Compound Exploration:
The compound is being explored as a lead for developing new pharmaceuticals targeting specific diseases, particularly those involving inflammatory processes or infections. Its structural characteristics allow for modifications that could enhance its efficacy and selectivity.

Case Studies:
In a study investigating dual inhibitors for cancer treatment, compounds similar to this compound were evaluated for their ability to inhibit key oncogenic drivers in neuroblastoma, highlighting the compound's potential role in oncology .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized in producing specialty chemicals and as a reagent in various processes. Its versatility makes it suitable for applications across multiple sectors.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopentyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparison

Key structural variations among benzamide derivatives include:

  • Nitro Group Position: The target compound features a 2-nitro group, whereas analogs like 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide (3-nitro) exhibit distinct electronic effects.
  • Halogen Substitution : The 4-chloro substituent is common in analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ), but additional halogens, as in 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide, enhance lipophilicity and steric bulk, which may affect binding affinity .
  • N-Substituent Diversity : Replacing the cyclopentyl group with aromatic (e.g., N-(2-chlorophenyl)-4-methyl-benzamide ), heterocyclic (e.g., N-(4-Chloro-2-morpholin-4-ylphenyl)-4-nitrobenzamide ), or alkyl-ether groups (e.g., 2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide ) alters solubility and hydrogen-bonding capacity.

Physicochemical Properties

  • Molecular Weight and Polarity :
    • The target compound (C₁₂H₁₃ClN₂O₃, ~284.7 g/mol) is lighter than 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide (345.57 g/mol) , which has higher chlorine content.
    • Polar groups like ethoxy (2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide, 328.73 g/mol ) increase hydrophilicity compared to the cyclopentyl group.
  • Solubility : Bulky N-substituents (e.g., morpholine ) may reduce crystallinity, enhancing solubility in organic solvents.

Crystallographic Features

  • Molecular Packing : 4-Bromo-N-(2-nitrophenyl)benzamide crystallizes with two molecules per asymmetric unit, suggesting unique packing interactions compared to single-molecule analogs .
  • Steric Effects : Ortho-substituted derivatives (e.g., N-(2-Chloro-phen-yl)-4-methyl-benzamide ) exhibit restricted rotation, influencing crystal lattice stability.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzamide) N-Substituent Notable Features Reference
4-Chloro-N-cyclopentyl-2-nitrobenzamide C₁₂H₁₃ClN₂O₃ 284.70 4-Cl, 2-NO₂ Cyclopentyl Target compound N/A
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 337.13 4-Br, 2-NO₂ 2-Nitrophenyl Two molecules/asymmetric unit
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide C₁₃H₇Cl₃N₂O₃ 345.57 4-Cl, 3-NO₂ 2,3-Dichlorophenyl High lipophilicity
2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₄ 328.73 2-Cl, 4-NO₂ 4-Ethoxyphenyl Enhanced aqueous solubility
N-(4-Chloro-2-morpholin-4-ylphenyl)-4-nitrobenzamide C₁₈H₁₇ClN₃O₄ 398.80 4-NO₂ 4-Chloro-2-morpholinylphenyl Hydrogen-bonding capacity

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